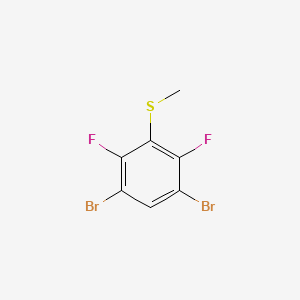
3-Chloro-2,4-diaminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridine-2,4-diamine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropyridine-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of pyrrole with dichlorocarbene, a weak base, to produce dichlorocyclopropane as an intermediate, followed by ring expansion . Another method involves the chlorination of pyridine derivatives under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of 3-chloropyridine-2,4-diamine typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of pyridine-N-oxides as starting materials can also facilitate the synthesis of chloropyridine derivatives in high yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions such as the Heck, Suzuki, and Ullmann reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include dichlorocarbene, nucleophiles, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while coupling reactions can produce complex organic compounds with diverse functional groups .
Scientific Research Applications
3-Chloropyridine-2,4-diamine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloropyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chlorine atom and amino groups play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine derivative with different substitution patterns and reactivity.
3-Chloropyridine: Similar to 3-chloropyridine-2,4-diamine but lacks the amino groups, leading to different chemical properties and applications.
4-Chloropyridine: Another isomer with the chlorine atom at a different position, affecting its reactivity and uses.
Uniqueness
3-Chloropyridine-2,4-diamine is unique due to the presence of both chlorine and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1232431-15-0 |
|---|---|
Molecular Formula |
C5H6ClN3 |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
3-chloropyridine-2,4-diamine |
InChI |
InChI=1S/C5H6ClN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |
InChI Key |
LMXQZFLWOADSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)
![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)

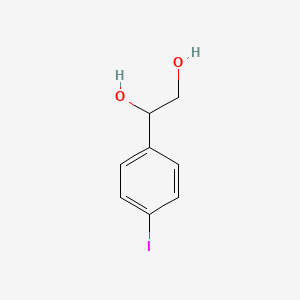
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
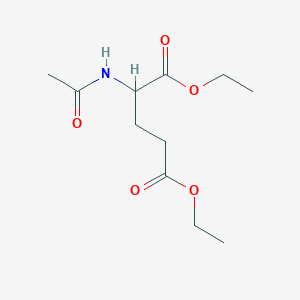
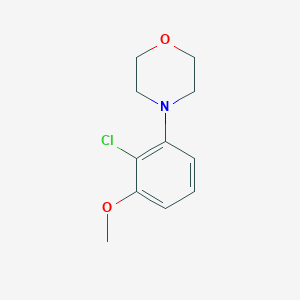
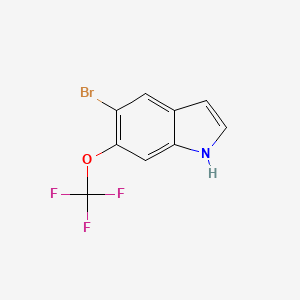
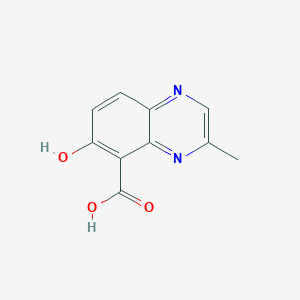
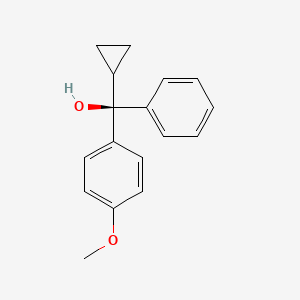
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)
